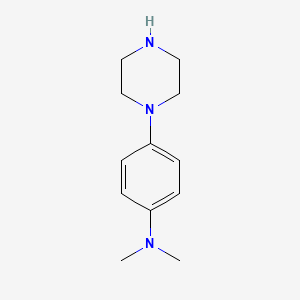

Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Description

Historical Context and Significance of Piperazine (B1678402) Scaffold in Chemical Science

The journey of piperazine in the scientific realm began with its initial use as a solvent for uric acid. mdpi.com Its simple, six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, was first named for its chemical similarity to piperidine, a component of black pepper. researchgate.netchemicalbook.com However, it was in 1953 that piperazine gained significant attention with its introduction as an anthelmintic agent, a milestone that marked the beginning of its extensive exploration in medicinal chemistry. mdpi.comnih.gov

The significance of the piperazine scaffold lies in its physicochemical properties. The two basic nitrogen atoms allow for modifications that can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. This has led to the widespread incorporation of the piperazine moiety into numerous drugs across various therapeutic areas. benthamscience.comneuroquantology.com Beyond its medicinal applications, piperazine and its derivatives are also utilized in industrial processes, such as in the manufacturing of plastics, resins, and as reagents in gas scrubbing. mdpi.com

Structural Classifications and Nomenclature of N-Substituted Phenylpiperazines

N-substituted phenylpiperazines represent a prominent class of piperazine derivatives characterized by a phenyl group attached to one of the piperazine nitrogen atoms. This core structure, 1-phenylpiperazine (B188723), serves as a foundational block for a vast number of compounds. nih.gov The nomenclature of these derivatives follows standard IUPAC conventions, specifying the substituents on the phenyl ring and the second nitrogen atom of the piperazine ring.

The classification of N-substituted phenylpiperazines can be based on the substitution pattern on the phenyl ring (ortho, meta, or para) or the nature of the substituent on the other piperazine nitrogen. nih.gov This structural diversity gives rise to a wide range of pharmacological profiles. For instance, many notable drugs containing the piperazine ring can be categorized as phenylpiperazines, benzylpiperazines, or diphenylmethylpiperazines, among others. researchgate.net

The subject of this article, Dimethyl-(4-piperazin-1-YL-phenyl)-amine , falls under the category of N-substituted phenylpiperazines. Its systematic name is N,N-dimethyl-4-(piperazin-1-yl)aniline. chemicalbook.com The structure features a dimethylamino group at the para-position of the phenyl ring, which is attached to a piperazine ring.

Research Landscape and Academic Relevance of this compound and Related Structures

The academic relevance of this compound and its structural analogs is rooted in their diverse biological activities. The N-arylpiperazine motif is a well-established pharmacophore in many centrally active agents. benthamscience.com Research has shown that derivatives of 4-(piperazin-1-yl)aniline exhibit a range of pharmacological effects, making them subjects of intense study in medicinal chemistry.

Recent research has focused on the synthesis and evaluation of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), with some compounds showing promising antidepressant-like activity in preclinical models. nih.gov Furthermore, N-arylpiperazine derivatives are being investigated as ligands for dopamine (B1211576) D2 and D3 receptors, which are key targets in the treatment of neurodegenerative diseases. mdpi.comresearchgate.netnih.gov Studies have demonstrated that conformational restriction of the N-arylpiperazine scaffold can lead to compounds with high affinity for these receptors. mdpi.comresearchgate.netnih.gov

The versatility of the 4-(piperazin-1-yl)aniline core is also evident in its exploration for other therapeutic applications. For example, derivatives have been synthesized and evaluated for their antimicrobial properties. neuroquantology.comijpras.comnih.gov The ability to readily modify the piperazine and aniline (B41778) moieties allows for the creation of large libraries of compounds for screening against various biological targets. This makes this compound and its related structures valuable tools in drug discovery and chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJIAPLFQXLDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406243 | |

| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91703-23-0 | |

| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 4 Piperazin 1 Yl Phenyl Amine and Analogous Compounds

Multi-Step Synthesis Strategies from Precursor Compounds

The construction of the Dimethyl-(4-piperazin-1-YL-phenyl)-amine scaffold and its analogs can be achieved through various multi-step synthetic routes, starting from readily available precursor compounds. These strategies often involve the formation of the piperazine (B1678402) ring itself or the derivatization of a pre-existing piperazine core.

Synthetic Pathways Involving Reduction Reactions (e.g., Hydrogenation)

Reduction reactions are a cornerstone in the synthesis of piperazine derivatives. Catalytic hydrogenation is a common method for the reduction of nitro groups on aromatic rings, which can be a key step in preparing aniline (B41778) precursors. For instance, in the synthesis of related N-arylpiperazines, a condensation reaction between N-ethylpiperazine and 1-bromo-4-nitrobenzene (B128438) can be followed by catalytic hydrogenation to reduce the nitro group, yielding an intermediate ready for further functionalization. nih.gov

Another significant application of reduction is in reductive amination. This powerful reaction forms a C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a frequently used reagent for this transformation in the synthesis of N-alkylpiperazine derivatives. mdpi.com For example, the reductive amination of an appropriate aldehyde with a piperazine derivative is a key step in the synthesis of Venetoclax. mdpi.com Furthermore, the reduction of carboxyamides and the catalytic or chemical reduction of pyrazines or pyrazinium salts are also viable methods for producing the piperazine core. nih.govrsc.org

Amine Coupling and Condensation Reactions

Amine coupling and condensation reactions are fundamental to the synthesis of N-aryl and N-alkyl piperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and the Ullmann–Goldberg reaction, which is copper-catalyzed, are the main methods for forming N-arylpiperazines from aromatic halides and piperazine. nih.gov These reactions have broad applications in the synthesis of pharmaceuticals.

Condensation reactions are also pivotal. For instance, the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids, can be achieved through the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.orgmdpi.com This reaction proceeds through the formation of an imine intermediate, followed by hydrophosphonylation. wikipedia.org Similarly, the synthesis of certain piperazine-containing drugs involves the condensation of a piperazine derivative with a suitable electrophile. nih.gov

A practical, one-pot, three-component reaction of aniline derivatives with cyanoamide and triethyl orthoformate at reflux in toluene (B28343) can afford N′-aryl-N-cyanoformamidines in high yields. researchgate.net This is achieved by the sequential nucleophilic attack of the amine and cyanoamide on the triethyl orthoformate. researchgate.net

The following table summarizes representative amine coupling and condensation reactions for the synthesis of piperazine derivatives:

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide, Piperazine | Palladium catalyst | N-Arylpiperazine | nih.gov |

| Ullmann–Goldberg Reaction | Aryl halide, Piperazine | Copper catalyst | N-Arylpiperazine | nih.gov |

| Kabachnik-Fields Reaction | Amine, Carbonyl compound, Dialkyl phosphite | None or Lewis acid | α-Aminophosphonate | wikipedia.orgmdpi.com |

| Reductive Amination | Aldehyde/Ketone, Piperazine | Sodium triacetoxyborohydride | N-Alkylpiperazine | mdpi.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of N-arylpiperazines, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govyoutube.com In these reactions, a nucleophile, such as a piperazine derivative, displaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For SNAr reactions to occur on unactivated aryl halides, strong bases are often required. googleapis.com

Recent studies have shown that SNAr reactions can also proceed via a concerted mechanism, which does not necessarily require strong electron-withdrawing groups on the aromatic ring. researchgate.net A greener and efficient method for the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG) 400 as a solvent, leading to good yields of amino-substituted heterobicyclic compounds. nih.gov

The synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, a related compound, can be achieved via a catalyst-free SNAr reaction on activated halide-substituted benzene (B151609) derivatives. googleapis.com In some cases, a two-step process involving an initial SNAr with a weaker nucleophile, like a thiophenol, followed by a second SNAr with piperazine can be employed. googleapis.com

Mannich Reaction Applications in Piperazine Derivatization

The Mannich reaction is a versatile three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as piperazine. This reaction is widely used to introduce an aminomethyl group into various substrates, which can enhance the biological activity of the resulting molecules. nih.gov

In the context of piperazine derivatization, the Mannich reaction can be used to synthesize a variety of mono- and bis-Mannich bases. researchgate.netfao.org For example, new Mannich bases with antimicrobial activity have been synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, various piperazines, and formaldehyde. nih.gov The reaction is typically carried out in ethanol (B145695) at room temperature. nih.gov Similarly, N-Boc piperazine derived mono-Mannich bases have been synthesized by refluxing Boc-piperazine, an aniline, and formalin in ethanol. jgtps.com

The following table provides examples of Mannich reactions involving piperazine derivatives:

| Substrate | Amine | Aldehyde | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various piperazines | Formaldehyde | Ethanol | Antimicrobial Mannich bases | nih.gov |

| Aniline | Boc-piperazine | Formalin | Ethanol | N-((piperazin-1-yl) methyl) benzenamine | jgtps.com |

| (Hetero)aryl methyl ketones | cis,trans-2,5-dimethylpiperazine | Paraformaldehyde | Ethanol/HCl | bis-Mannich bases | researchgate.net |

Kabachnik-Fields Reaction in α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a powerful three-component reaction for the synthesis of α-aminophosphonates, which are considered phosphorus analogs of α-amino acids. wikipedia.orgnih.gov This reaction involves the condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. mdpi.comnih.gov The reaction mechanism can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate, depending on the nature of the reactants. nih.gov

The synthesis is often carried out under solvent-free microwave conditions, which is considered a greener approach. nih.gov A variety of catalysts, including Lewis acids like TaCl5-SiO2, can be used to promote the reaction and afford the corresponding α-aminophosphonates in good yields under mild conditions. rgmcet.edu.in The Kabachnik-Fields reaction is also suitable for the synthesis of bis-derivatives. mdpi.com

Optimization of Reaction Conditions and Catalyst Selection

The optimization of reaction conditions and the selection of an appropriate catalyst are crucial for maximizing the yield and purity of this compound and its analogs. Factors such as solvent, temperature, reaction time, and the nature of the base or catalyst can significantly impact the outcome of the synthesis.

For instance, in nucleophilic aromatic substitution reactions, the choice of solvent can be critical. PEG-400 has been shown to be an effective solvent for generating amino-substituted heterobicyclic compounds with good yields. nih.gov In the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, the use of a strong base like LiHMDS in an ether solvent such as THF was found to be effective. googleapis.com

In the case of Pd-catalyzed amination reactions, the choice of ligand is important. For example, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been used for the coupling of diols and diamines to produce piperazines. organic-chemistry.org For the synthesis of arylpiperazines, a facile Pd-catalyzed methodology under aerobic conditions has been developed, where using an excess of piperazine as the solvent provides an eco-friendly and cost-effective approach. organic-chemistry.org

The optimization of a one-pot synthesis of N′-aryl-N-cyanoformamidines involved examining several reaction conditions, with toluene being chosen as the solvent to form an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net Similarly, in the synthesis of N-amino pyridine-2,6-dione derivatives via a one-pot, three-component reaction, various solvents were screened, with DMF being identified as the optimal choice. researchgate.net

The following table highlights key parameters in the optimization of synthetic reactions for piperazine derivatives:

| Reaction Type | Optimized Parameter | Condition | Effect | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Solvent | PEG 400 | Improved yield and greener conditions | nih.gov |

| Nucleophilic Aromatic Substitution | Base | LiHMDS | Facilitates reaction on unactivated aryl halides | googleapis.com |

| Pd-catalyzed Amination | Solvent | Excess piperazine | Eco-friendly and cost-effective | organic-chemistry.org |

| Three-component Condensation | Solvent | Toluene (azeotropic removal of ethanol) | Drives reaction to completion | researchgate.net |

| Three-component Condensation | Solvent | DMF | Optimal for N-amino pyridine-2,6-dione synthesis | researchgate.net |

Influence of Solvent Systems on Reaction Efficacy and Selectivity

The solvent system is a critical parameter in the synthesis of arylpiperazines, directly impacting reaction rates, yields, and selectivity. The Buchwald-Hartwig amination, a common method for this class of compounds, has been successfully performed in a wide array of solvents. acsgcipr.org

Commonly, non-polar aprotic solvents such as toluene, xylene, and 1,4-dioxane (B91453) are employed. acsgcipr.org In studies optimizing the palladium-catalyzed coupling of various secondary amines with bromobenzene, toluene was frequently identified as the optimal choice, leading to conversion rates exceeding 95%. acs.org 1,4-dioxane also provided satisfactory results. acs.org For the intramolecular amination of aryl iodides, the use of dioxane instead of toluene was found to be essential, although yields were modest in early studies. wikipedia.org In some high-throughput screening experiments, dimethylformamide (DMF) was also shown to be an effective solvent, occasionally providing slightly more successful reaction outcomes than toluene. amazonaws.com

More recently, efforts toward greener chemistry have explored aqueous systems. acsgcipr.org Reports have demonstrated successful Buchwald-Hartwig aminations in water, sometimes using catalytic micelles or amphiphiles like TPGS-750-M to facilitate the reaction at room temperature. acsgcipr.orgnih.gov In certain cases, adding water as a co-solvent can be highly beneficial. One study found that for weak base-mediated aminations, increasing the water content in a toluene/water mixture from a 2:3 to a 1:4 ratio markedly improved yields. nih.gov This water-assisted mechanism can enhance reaction conversions, even when using less potent bases. nih.gov There are also reports of the reaction proceeding efficiently without any solvent (neat conditions). acsgcipr.org

| Solvent System | Typical Coupling Partners | Key Findings and Observations | Citation |

|---|---|---|---|

| Toluene | Aryl bromides and secondary amines (e.g., piperazines) | Often the best choice for high conversion rates (>95%). acs.org Commonly used in standard Buchwald-Hartwig protocols. acsgcipr.org | acsgcipr.orgacs.org |

| 1,4-Dioxane | Aryl iodides/chlorides and secondary/primary amines | Effective alternative to toluene. acs.org Essential for some intermolecular aryl iodide couplings. wikipedia.org Used in reactions with ammonium (B1175870) salts. acs.org | wikipedia.orgacs.orgacs.org |

| Toluene/Water Mixture | Aryl halides and anilines with weak bases | Water as a co-solvent significantly improves reaction conversion, with a 1:4 toluene/water ratio proving versatile. nih.gov | nih.gov |

| Water (with surfactant) | Aryl bromides/triflates and various amines | Enables reactions at room temperature under green chemistry conditions using micellar catalysis. nih.gov | nih.gov |

| Dimethylformamide (DMF) | Organohalides and various amine nucleophiles | Shown to be effective in high-throughput screening, providing slightly more successful outcomes than toluene in some cases. amazonaws.com | amazonaws.com |

| Solvent-Free (Neat) | Aryl and heteroaryl halides with secondary amines | Viable for certain reactions, representing a green chemistry alternative. acsgcipr.org | acsgcipr.org |

Role of Catalysts and Reagents in Reaction Kinetics and Yield

The catalyst system, comprising a palladium source and a phosphine (B1218219) ligand, is the engine of the Buchwald-Hartwig amination. Its composition is paramount in determining reaction kinetics, yield, and substrate scope. wiley.com The choice of base is also crucial for the amine activation step. nih.gov

Catalysts and Ligands: The evolution of phosphine ligands has been a driving force in improving C-N coupling reactions. wiley.com

First-Generation Ligands: Early systems used ligands like Tri-(o-tolyl)phosphine (P(o-Tol)₃), which were effective for coupling secondary amines with aryl bromides. wikipedia.orgwiley.com

Bidentate Ligands: The development of bidentate phosphine ligands such as BINAP and DPPF expanded the reaction's scope to include primary amines. wikipedia.org

Bulky, Electron-Rich Monodentate Ligands: Modern syntheses heavily rely on sterically hindered and electron-rich ligands. Buchwald-type biaryl phosphine ligands like XPhos, t-BuXPhos, and TrixiePhos are highly effective, often used with palladium precatalysts like [Pd(allyl)Cl]₂. acs.org For instance, the combination of XPhos with a palladium source worked well for coupling diphenylamine (B1679370) (DPA), while t-BuXPhos was optimal for dimethylacridan (DMAC). acs.org Other highly active ligands include XantPhos, Josiphos, and t-BuBrettPhos, which have proven effective in various amination reactions. amazonaws.com The development of ylide-substituted phosphines (YPhos) has enabled efficient coupling of even challenging aryl chlorides at room temperature. wiley.com

Bases and Other Reagents: The base facilitates the deprotonation of the amine, making it nucleophilic enough to engage in the catalytic cycle.

Strong Bases: Strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) and lithium tert-butoxide (t-BuOLi) are frequently employed in combination with non-polar solvents like toluene. acs.org Cesium carbonate (Cs₂CO₃) is another effective strong base. acs.org

Weak Bases: While strong bases are effective, they can present compatibility issues with sensitive functional groups. amazonaws.com This has driven research into using milder, soluble organic bases like 1,8-Diazabicycloundec-7-ene (DBU) and triethylamine (B128534) (Et₃N). nih.govamazonaws.com The use of DBU has been successfully demonstrated with ligands like XantPhos and Josiphos. amazonaws.com The efficacy of weak bases can be dramatically improved with additives; for example, the presence of water was shown to be crucial for achieving high conversions with Et₃N. nih.gov

| Catalyst/Ligand System | Base | Typical Substrates | Key Features | Citation |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Bromobenzene and Diphenylamine (DPA) | High conversion rates in toluene. acs.org | acs.org |

| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Bromobenzene and Dimethylacridan (DMAC) | Optimized system for specific sterically hindered amines. acs.org | acs.org |

| Pd(OAc)₂ / XantPhos | DBU | Aryl halides and various amines | Enables use of a soluble, homogeneous organic base. amazonaws.com | amazonaws.com |

| Buchwald-G3 Precatalyst / PAd₃ | Et₃N (with water) | Aryl halides and anilines | Effective with weak bases in aqueous systems. nih.gov | nih.gov |

| Pd[P(o-Tol)₃]₂ | NaOtBu | Aryl bromides and secondary amines | A first-generation catalyst system. wikipedia.org | wikipedia.org |

| (CyPF-tBu)Pd(P(o-tol)₃) | NaOtBu | Aryl chlorides and ammonium sulfate (B86663) | Catalyst for amination using an ammonia (B1221849) surrogate. acs.org | acs.org |

Temperature and Pressure Effects on Synthetic Outcomes

Temperature and pressure are critical physical parameters that can be manipulated to control reaction rates and, in some cases, product selectivity.

Temperature: Most Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate, with typical reaction temperatures ranging from 60 °C to 110 °C. nih.govacs.org However, the specific temperature depends on the reactivity of the substrates and the activity of the catalyst system. For instance, an optimization study showed that increasing the temperature from 60 °C to 80 °C markedly improved yields for a water-assisted amination. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. researchgate.net By using temperature-controlled microwave heating, palladium-catalyzed aminations of both electron-rich and electron-deficient aryl bromides can be completed in as little as four minutes at temperatures of 130 °C or 180 °C, achieving fair to good yields. researchgate.net This represents a significant improvement over conventional heating, which often requires hours. researchgate.net Conversely, the development of highly active catalyst systems, such as those using ylide-substituted phosphine ligands, has made it possible to conduct couplings of even unreactive aryl chlorides at room temperature. wiley.com

Pressure: For most amination reactions involving liquid or solid amines, the reaction is conducted at atmospheric pressure in a sealed vial or flask, often under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen. amazonaws.com However, when a gaseous amine like ammonia or methylamine (B109427) is used as a coupling partner, elevated pressure is often necessary. acs.org Because ammonia is a gas at ambient temperature and pressure, its use in palladium-catalyzed reactions frequently requires specialized high-pressure reactors to maintain a sufficient concentration in the reaction mixture. acs.org For example, the amination of bromopyridine with an ethylene (B1197577) glycol solution of ammonia was conducted at 50 psi. researchgate.net

| Condition | Value | Reaction Type | Effect on Outcome | Citation |

|---|---|---|---|---|

| Temperature | Room Temperature | Amination with highly active YPhos ligands | Achieves high activity for challenging aryl chlorides without heating. wiley.com | wiley.com |

| Temperature | 60 °C → 80 °C | Water-assisted weak base amination | Markedly improved reaction yields. nih.gov | nih.gov |

| Temperature | 100 °C | Amination of aryl chlorides with ammonium sulfate | Standard condition for achieving good conversion over 12 hours. acs.org | acs.org |

| Temperature (Microwave) | 130 °C - 180 °C | Microwave-assisted amination of aryl bromides | Reduces reaction time to a few minutes from several hours. researchgate.net | researchgate.net |

| Pressure | Atmospheric | Most standard Buchwald-Hartwig aminations | Sufficient for liquid/solid amines under an inert atmosphere. amazonaws.com | amazonaws.com |

| Pressure | High Pressure (e.g., 50 psi) | Amination with gaseous amines (e.g., ammonia) | Required to ensure sufficient concentration of the gaseous reagent. acs.orgresearchgate.net | acs.orgresearchgate.net |

Purification Techniques for High-Purity Compounds

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts. Achieving high purity necessitates one or more purification steps.

Chromatographic Purification Methodologies (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a fundamental technique for separating components of a mixture. Its application is widespread in the purification and analysis of arylpiperazine derivatives.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., a 10:1 mixture of chloroform (B151607) and ethanol), chemists can visualize the consumption of starting materials and the formation of the product. mdpi.com

Column and Flash Chromatography: For preparative scale purification, column chromatography is the standard method. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel, and the crude product is loaded at the top. A solvent or solvent mixture (eluent) is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases. Flash chromatography is an expedited version of this technique, using pressure to force the solvent through the column more quickly, leading to faster and often better separations.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are analytical techniques used to assess the purity of the final compound and, in some cases, to quantify reaction yield. amazonaws.comresearchgate.net GC, often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. nih.gov Analytical HPLC is used to determine the purity of non-volatile compounds, with peak integration providing a quantitative measure of purity. researchgate.net

Recrystallization and Other Solid-Phase Purification Strategies

For solid compounds, recrystallization is a powerful and economical purification technique that can yield material of very high purity.

Recrystallization: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration. For example, the purification of a 1,2,4-triazole (B32235) derivative bearing a piperazine moiety was achieved by crystallization from 96% ethanol. mdpi.com

Filtration and Washing: In many synthetic procedures, the product may precipitate directly from the reaction mixture upon cooling or after adding an anti-solvent. researchgate.net In such cases, the crude product is collected by filtration. Subsequent washing of the filtered solid with a suitable solvent (one in which the product is insoluble but impurities are soluble) can significantly improve purity. researchgate.netnih.gov For instance, a common workup involves dissolving the reaction mixture in a solvent like dichloromethane, washing it with water and brine to remove inorganic salts and water-soluble impurities, drying the organic layer, and then removing the solvent under vacuum. nih.gov The resulting solid can then be further purified, often by recrystallization.

Spectroscopic and Structural Characterization of Dimethyl 4 Piperazin 1 Yl Phenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the molecular skeleton and identify the chemical environment of each atom.

In the ¹H NMR spectrum of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, specific signals (resonances) are expected that correspond to each chemically distinct proton in the molecule. The spectrum would be characterized by signals from the dimethylamino group, the aromatic protons on the phenyl ring, and the methylene (B1212753) protons of the piperazine (B1678402) ring.

The N,N-dimethyl protons are anticipated to appear as a sharp singlet, as they are equivalent and not coupled to other protons. The aromatic protons would present as a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The protons on the piperazine ring are expected to appear as two triplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms (one attached to the phenyl group and the other being a secondary amine). The integration of these signals would correspond to the number of protons in each group (6H, 2H, 2H, 4H, and 4H, respectively).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of structurally similar compounds such as 1-phenylpiperazine (B188723) and N,N-dimethylaniline.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 | Doublet (d) | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~ 6.70 | Doublet (d) | 2H | Ar-H (ortho to Piperazine) |

| ~ 3.15 | Triplet (t) | 4H | -N-CH ₂- (Piperazine, adjacent to N-Aryl) |

| ~ 3.05 | Triplet (t) | 4H | -N-CH ₂- (Piperazine, adjacent to NH) |

| ~ 2.90 | Singlet (s) | 6H | N(CH ₃)₂ |

| ~ 1.95 | Singlet (s, broad) | 1H | NH (Piperazine) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, a total of 8 distinct carbon signals are expected: four for the aromatic ring (two protonated, two quaternary), two for the piperazine ring, and two for the dimethylamino group's methyl carbons.

The carbon attached to the dimethylamino group (C-N(CH₃)₂) is expected to be the most shielded among the aromatic carbons due to the strong electron-donating effect of the nitrogen. Conversely, the quaternary carbon attached to the piperazine nitrogen (C-N) would be significantly deshielded. The piperazine carbons typically resonate in the 45-55 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on spectral data from related phenylpiperazine derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151.0 | C -N (Aromatic Quaternary) |

| ~ 143.0 | C -N(CH₃)₂ (Aromatic Quaternary) |

| ~ 118.0 | C H (Aromatic, ortho to N-Aryl) |

| ~ 114.0 | C H (Aromatic, ortho to N(CH₃)₂) |

| ~ 51.0 | -N-C H₂- (Piperazine, adjacent to N-Aryl) |

| ~ 46.0 | -N-C H₂- (Piperazine, adjacent to NH) |

| ~ 40.5 | N(C H₃)₂ |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. It would clearly show the coupling between the adjacent aromatic protons in the AA'BB' system and, importantly, confirm the connectivity between the two different sets of methylene protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). It would be used to definitively link the proton signals from the aromatic and piperazine groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~6.90 ppm would correlate with the carbon signal at ~118.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. HMBC is crucial for identifying the connectivity across quaternary (non-protonated) carbons. Key correlations would include the link from the piperazine protons (~3.15 ppm) to the aromatic quaternary carbon (~151.0 ppm) and the link from the dimethylamino protons (~2.90 ppm) to their attached aromatic quaternary carbon (~143.0 ppm). These correlations provide undeniable proof of the entire molecular structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₉N₃.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Mass [M+H]⁺ |

| Protonated Molecule | C₁₂H₂₀N₃⁺ | 206.1657 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton.

By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern can be obtained. The fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring. researchgate.net The major fragmentation pathways would likely involve the loss of parts of the piperazine ring or the dimethylamino group.

Table 4: Predicted ESI-MS/MS Fragmentation Data for Parent Ion [M+H]⁺ at m/z 206.17

| Fragment m/z | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 162.12 | C₂H₅N (Aziridine) | [Dimethylaminophenyldiazacyclobutane]⁺ |

| 148.11 | C₃H₇N (Propylimine) | [Dimethylaminophenyl-ethenylamine]⁺ |

| 134.10 | C₄H₉N₂ (Piperazine radical) | [Dimethylaminophenyl]⁺ |

| 120.08 | C₄H₁₀N₂ (Piperazine) | [Dimethylaminobenzene radical cation]⁺ |

Analysis of Diagnostic Fragmentation Patterns

Mass spectrometry, particularly using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), is crucial for elucidating the structure of piperazine analogues. In positive ion detection mode, this compound, with a molecular weight of 205.3 g/mol , would be expected to show a protonated molecular ion [M+H]⁺ at approximately m/z 206.3. chemicalbook.com

The fragmentation of phenylpiperazine compounds follows predictable pathways, which are essential for structural confirmation. xml-journal.net The primary cleavages occur at the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group. xml-journal.net For this compound, the following fragmentation patterns are anticipated:

Piperazine Ring Cleavage: The cleavage within the piperazine ring is a common pathway for this class of compounds. This typically results in characteristic fragment ions at m/z 70 and m/z 56. xml-journal.net

Phenylpiperazine Core Fragmentation: A key fragment for phenylpiperazines is often observed at m/z 119. xml-journal.net

Loss of Ammonia (B1221849): Another potential fragmentation pathway involves the loss of an ammonia molecule (NH₃) from the piperazine ring. nih.gov

α-Cleavage: Aromatic amines can undergo α-cleavage, which for the dimethylamino group would involve the loss of a methyl radical (•CH₃).

These patterns are diagnostic for the phenylpiperazine scaffold and are instrumental in identifying such structures in analytical studies. xml-journal.netresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Proposed Origin | Citation |

|---|---|---|

| ~206.3 | [M+H]⁺ (Protonated Molecule) | chemicalbook.com |

| 119 | Phenylpiperazine core fragment | xml-journal.net |

| 70 | Piperazine ring fragment | xml-journal.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its structure, which includes aromatic, aliphatic, and amine moieties.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine within the piperazine ring will exhibit a characteristic stretching vibration.

C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic groups (the piperazine ring and the dimethylamino methyls, typically <3000 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretches: The C-N bonds of the aromatic amine and the aliphatic amines will produce stretching bands in the fingerprint region (approximately 1350-1000 cm⁻¹).

The IR spectrum provides a molecular fingerprint that is unique to the compound. mdpi.com

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Citation |

|---|---|---|---|

| Secondary Amine (Piperazine) | N-H Stretch | 3350 - 3310 | mdpi.com |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | nist.gov |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | mdpi.com |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | mdpi.com |

| Aromatic Amine | C-N Stretch | 1340 - 1250 | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The dimethylamino group is a strong electron-donating group (auxochrome) that is known to cause a bathochromic shift (red shift) of the π → π* transitions of the benzene ring to longer wavelengths.

Aromatic compounds typically display one or more absorption bands in the UV region. For substituted benzenes, these bands are often observed between 200 and 300 nm. nist.gov The presence of the N,N-dimethylamino group is expected to result in a principal absorption maximum (λmax) at a higher wavelength compared to unsubstituted benzene. The specific solvent used can also influence the position and intensity of these absorption bands.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, a powder or single-crystal XRD analysis would provide precise data on its crystal structure. mdpi.com

This analysis would yield fundamental information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the atoms, such as the conformation of the piperazine ring, which is commonly found in a stable chair conformation in similar structures. nih.gov

Intermolecular Interactions: Details on hydrogen bonding and other non-covalent forces that dictate the packing of molecules in the crystal.

Although a specific crystal structure for this compound is not publicly documented, XRD remains the essential tool for obtaining this information. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves to verify the empirical and molecular formula. The molecular formula for this compound is C₁₂H₁₉N₃. chemicalbook.com

The theoretical elemental composition can be calculated from the molecular formula and atomic weights. An experimental analysis, typically performed with a CHN analyzer, should yield results that closely match these theoretical values (usually within a ±0.4% margin) to confirm the purity and identity of the synthesized compound. mdpi.comresearchgate.net

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical (Calculated) % |

|---|---|---|

| Carbon (C) | C₁₂H₁₉N₃ | 70.21% |

| Hydrogen (H) | C₁₂H₁₉N₃ | 9.33% |

Computational and Theoretical Investigations of Dimethyl 4 Piperazin 1 Yl Phenyl Amine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the properties of molecules like those containing the phenylpiperazine scaffold.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy arrangement of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

For phenylpiperazine derivatives, these calculations consistently show that the piperazine (B1678402) ring typically adopts a stable chair conformation. researchgate.net The orientation of the phenyl group relative to the piperazine ring can vary, leading to different conformers. A potential energy surface scan can identify the most stable minimum energy conformer, which is essential for subsequent property predictions. researchgate.net The optimized geometries calculated via DFT have been shown to correlate well with experimental data obtained from X-ray crystallography. nih.govnih.gov

Table 1: Common DFT Methods for Geometry Optimization

| Method | Basis Set | Key Application | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | Optimization of molecular geometry, prediction of structural parameters. | researchgate.netnih.gov |

| DFT/B3LYP | 6-311++G(d,p) | Calculation of optimized geometry and harmonic vibrational frequencies. | nih.gov |

DFT is a powerful tool for elucidating the electronic characteristics of a molecule. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can readily engage in charge transfer. researchgate.netnih.gov For substituted imidazole (B134444) derivatives, a moderate energy gap of around 4.088 eV has been suggested as potentially useful for applications in organic semiconductors or solar cells. ppor.az

The Molecular Electrostatic Potential (MEP) map is another crucial electronic property visualized through DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Significance | Reference |

|---|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. Often located around electronegative atoms like nitrogen or oxygen. | researchgate.net |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. Often located around hydrogen atoms attached to electronegative atoms. | researchgate.net |

| Green | Neutral | Intermediate potential, region of relative neutrality. | researchgate.net |

Theoretical vibrational analysis using DFT is a valuable method for assigning and interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govniscpr.res.in By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions (e.g., stretching, bending, and torsion). nih.gov

These theoretical spectra are often scaled by a correlation factor to better match experimental results. researchgate.net For the piperazine moiety, characteristic C-H stretching bands are typically observed between 2750 and 3087 cm⁻¹, while ring C-C stretching vibrations occur in the 1430-1625 cm⁻¹ region. niscpr.res.in Such analyses help confirm the molecular structure and provide a deeper understanding of the molecule's dynamic properties. nih.govniscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations are used to study the conformational flexibility of Dimethyl-(4-piperazin-1-YL-phenyl)-amine and to assess the stability of its interaction with a biological target, such as a protein receptor. nih.govnih.gov

In these simulations, the trajectory of atoms and molecules is calculated over a set period, often on the nanosecond scale, providing a view of the molecule's movements and conformational changes under simulated physiological conditions. nih.govresearchgate.net Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time and indicates the stability of the ligand-receptor complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the system. nih.gov For example, MD simulations have been used to evaluate how phenyl-piperazine scaffolds induce or maintain conformational changes in target proteins like eIF4A1. nih.govresearchgate.net

Table 3: Applications of Molecular Dynamics (MD) Simulations

| Parameter | Information Provided | Example Application | Reference |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the stability of a protein or a ligand-protein complex over time. | Assessing the conformational integrity and stability of piperazine derivatives bound to a target receptor. | nih.gov |

| RMSF (Root Mean Square Fluctuation) | Identifies flexible regions within a protein or ligand. | Analyzing the flexibility of amino acid residues in a receptor's binding site upon ligand interaction. | nih.gov |

| Conformational Changes | Tracks changes in the overall structure of the protein or ligand. | Observing interdomain closure in enzymes like eIF4A1 upon binding of a phenyl-piperazine inhibitor. | nih.govresearchgate.net |

Molecular Docking Studies for Binding Affinity and Interaction Mechanisms

Molecular docking is a computational technique used to predict how a ligand, such as a phenylpiperazine derivative, binds to the active site of a target receptor. researchgate.netnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity.

Binding affinity is often expressed as a scoring function value in kcal/mol or as a binding free energy (ΔG) in kJ/mol. chemmethod.commdpi.com For instance, docking studies on indole (B1671886) derivatives containing a piperazine moiety against the progesterone (B1679170) receptor have shown docking scores ranging from -7.5 to -9.9 kcal/mol. chemmethod.com

Table 4: Representative Binding Affinities of Phenylpiperazine Derivatives from Docking Studies

| Derivative Class | Target Receptor | Predicted Binding Affinity | Reference |

|---|---|---|---|

| Phenyl-(1-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amines | Progesterone Receptor (4OAR) | -7.5 to -9.9 kcal/mol | chemmethod.com |

| 1,2-Benzothiazine Phenylpiperazine Derivatives | Topoisomerase IIα | -63.0 to -66.6 kJ/mol | mdpi.com |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-ureas | 5-HT(1A) Receptor | High affinity and selectivity revealed by modeling. | nih.gov |

| 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one Derivatives | COX-2 Enzyme | Docking scores indicated favorable binding. | researchgate.net |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's affinity and selectivity for its target. nih.gov

Commonly observed interactions for phenylpiperazine derivatives include:

Hydrogen Bonds: These are crucial directional interactions formed between the ligand and specific amino acid residues in the binding site, such as glutamic acid, aspartic acid, or histidine. chemmethod.com

Hydrophobic Interactions: The phenyl ring of the ligand often engages in hydrophobic interactions with nonpolar residues in the receptor's pocket. chemmethod.com

Ionic Interactions: If the piperazine nitrogen is protonated, it can form strong ionic bonds with negatively charged amino acid residues like aspartate or glutamate. chemmethod.com

Visualizing these binding modes helps rationalize the structure-activity relationship (SAR) of a series of compounds and guides the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov

Estimation of Binding Free Energies

The estimation of binding free energy is a critical computational method for predicting the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. A lower binding free energy indicates a more stable and favorable interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to calculate these energies from molecular dynamics simulations. nih.gov

For this compound, a hypothetical binding free energy calculation would involve docking the molecule into the active site of a relevant target receptor. Following this, a molecular dynamics simulation would be run to allow the complex to equilibrate, and the binding free energy would be calculated using the MM/PBSA method. The resulting energy value would be composed of contributions from van der Waals forces, electrostatic interactions, and solvation energies.

Table 1: Estimated Binding Free Energies of Structurally Related Piperazine Derivatives

| Derivative Class | Target Protein | Binding Affinity (kcal/mol) |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl | Carbonic Anhydrase IX | -7.39 to -8.61 nih.gov |

| Pyrazine-linked 2-aminobenzamides | Histone Deacetylases | Not specified nih.govsemanticscholar.org |

| Benzonapthridinones with phenyl piperazine | mTOR | IC₅₀ of 5.4 nM nih.gov |

Note: The data in this table is for structurally related compounds and serves as an estimation for the potential binding energy of this compound.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Research Compound Design

The in silico prediction of ADMET properties is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. arxiv.org For this compound, various computational models can predict its absorption, distribution, metabolism, excretion, and toxicity.

Studies on various piperazine derivatives have demonstrated the utility of these predictive models. iajavs.orgresearchgate.net For instance, ADMET prediction for sulfonamide derivatives containing a piperazine moiety was performed to assess their drug-likeness. nih.gov Similarly, computational analysis of novel piperazine derivatives included ADMET studies to evaluate their pharmacokinetic profiles. iajavs.org These analyses typically involve the use of online servers and software that calculate properties based on the molecule's structure.

Key predicted ADMET properties for a compound like this compound would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. High HIA and Caco-2 permeability suggest good oral absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. These factors determine where the compound travels in the body.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Trazodone, a phenylpiperazine compound, is metabolized by CYP3A4, CYP2D6, and CYP1A2. wikipedia.org

Excretion: Predictions can estimate the total clearance of the compound from the body.

Toxicity: Various toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Predicted ADMET Properties for a Representative Phenylpiperazine Compound

| ADMET Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. mdpi.com |

| Caco-2 Permeability | High | Indicates good absorption across the intestinal wall. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Varies | Dependent on specific functional groups. |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. wikipedia.org |

| hERG Inhibition | Low to Moderate Risk | Important for assessing cardiotoxicity risk. |

| Ames Test | Non-mutagenic | Indicates a lower risk of carcinogenicity. nih.gov |

Note: This table presents generalized predictions for a phenylpiperazine scaffold based on literature for related compounds and is intended to be representative for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

For piperazine-containing compounds, numerous QSAR studies have been conducted to model various biological activities, including antimalarial, antibacterial, and anticancer effects. semanticscholar.orgdntb.gov.ua For example, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors were key determinants of their antagonistic activity. nih.gov Another QSAR study on (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives was used to predict new antileishmanial agents. researchgate.net

To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Collection: A dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using techniques like cross-validation and external validation.

The resulting QSAR equation would highlight the key molecular properties that influence the activity of these compounds, providing a roadmap for designing more potent derivatives.

Table 3: Common Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Lipophilic | LogP | Hydrophobicity and membrane permeability. |

Note: This table lists common descriptor types that would be relevant for building a QSAR model for this compound and its analogs.

Pharmacological and Biological Activity Research of Dimethyl 4 Piperazin 1 Yl Phenyl Amine Derivatives

Mechanistic Investigations of Receptor Interactions

Derivatives of Dimethyl-(4-piperazin-1-YL-phenyl)-amine have been the subject of significant research to understand their interactions with various neurotransmitter receptors, playing a crucial role in their potential pharmacological effects. The piperazine (B1678402) scaffold is recognized as a "privileged structure" in drug discovery due to its frequent presence in biologically active compounds targeting a range of therapeutic areas. nih.gov Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in their pharmacological activities. ijrrjournal.com

Serotonin (B10506) Receptor (e.g., 5-HT₂C, 5-HT₆) Modulation

The serotonin system is a key target for therapeutic intervention in a variety of central nervous system disorders. mdpi.com Piperazine derivatives have been widely explored for their activity at serotonin receptors. ijrrjournal.com While direct studies on this compound derivatives are part of broader research, the modulation of serotonin receptors by structurally related piperazine compounds provides significant insights.

Research into 4-alkylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor has shown promise. nih.gov This allosteric modulation enhances the receptor's response to endogenous serotonin, a mechanism that may offer therapeutic benefits for conditions like obesity and substance use disorders. nih.gov One such compound, CTW0415, was identified as a 5-HT₂C receptor PAM with improved pharmacokinetic properties. nih.gov

The 5-HT₆ receptor is another important target, particularly in the context of cognitive disorders like Alzheimer's disease. nih.gov 1,3,5-Triazine derivatives containing a piperazine moiety have been identified as potent 5-HT₆ receptor ligands. nih.gov For instance, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was found to be a potent and selective 5-HT₆ receptor ligand with a Kᵢ of 13 nM. nih.gov The antidepressant and anxiolytic-like effects of some piperazine derivatives have been linked to their interaction with the serotonergic system, particularly the 5-HT₁ₐ receptor. nih.gov

Table 1: Serotonin Receptor Modulation by Piperazine Derivatives

| Compound Class | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| 4-Alkylpiperidine-2-carboxamides | 5-HT₂C | Positive Allosteric Modulator | Enhanced receptor response to serotonin. nih.gov |

| 1,3,5-Triazine derivatives | 5-HT₆ | Ligand (Kᵢ = 13 nM) | Potent and selective binding. nih.gov |

| Pyrazole-piperazine derivative (LQFM104) | 5-HT₁ₐ | Mediated anxiolytic/antidepressant effects | Effects abolished by 5-HT₁ₐ antagonist. nih.gov |

Dopamine (B1211576) Receptor Interactions

The dopamine D₂ and D₃ receptors are critical targets for antipsychotic medications and treatments for other neurological and psychiatric disorders. nih.govnih.gov this compound derivatives, as part of the broader class of N-phenylpiperazine analogues, have been extensively studied for their affinity and selectivity for these receptors. mdpi.com

A series of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide analogues were synthesized and evaluated for their binding affinities at D₂ and D₃ receptors. acs.org One compound demonstrated a promising pharmacological profile with a Kᵢ of 0.7 nM for the human D₃ receptor and a D₂/D₃ selectivity ratio of 133. acs.org Another study on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamides also identified compounds with sub-nanomolar affinity for the D₃ receptor and high selectivity over the D₂ receptor. nih.gov For example, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide showed a Kᵢ of 0.5 nM for the human D₃ receptor with a D₂/D₃ selectivity of 153. nih.gov

The structural features of these molecules, including the nature of the aryl group and the linker chain, significantly influence their binding affinity and selectivity. nih.gov An extended and more linear conformation in the aliphatic or aryl spacers has been found to be crucial for dopamine D₃ receptor selectivity. nih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | Receptor | Binding Affinity (Kᵢ) | D₂/D₃ Selectivity Ratio |

|---|---|---|---|

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD₃ | 0.7 nM | 133 acs.org |

| hD₂L | 93.3 nM | ||

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD₃ | 0.5 nM | 153 nih.gov |

| hD₂L | 76.4 nM | ||

| NGB 2904 | hD₃ | 2.0 nM | 56 acs.org |

| hD₂L | 112 nM |

Enzyme Inhibition Studies

Beyond receptor interactions, derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov The rationale is to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition. nih.gov Several studies have explored piperazine-containing compounds as AChE inhibitors.

In one study, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Among the synthesized compounds, the derivative with an ortho-chlorine substituent on the phenyl ring was the most potent, with an IC₅₀ value of 0.91 µM. nih.gov This was compared to the standard drug donepezil, which had an IC₅₀ of 0.14 µM. nih.gov Another series of phthalimide-based compounds, 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives, also showed potential as AChE inhibitors, with the most potent derivative having an IC₅₀ of 16.42 µM. nih.gov

Furthermore, novel benzothiazole-piperazine hybrids have been designed as multifunctional agents for Alzheimer's disease, targeting both AChE and Aβ aggregation. rsc.org One of the most potent compounds in this series exhibited an IC₅₀ of 2.31 µM for AChE inhibition. rsc.org

Table 3: Acetylcholinesterase Inhibitory Activity of Piperazine Derivatives

| Compound Series | Most Potent Derivative | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | ortho-chloro substituted | 0.91 | Donepezil (0.14) nih.gov |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives | 4-Fluorophenyl moiety | 16.42 | Donepezil (0.41) nih.gov |

| Benzothiazole-piperazine hybrids | Compound 12 | 2.31 | Donepezil (not specified in this abstract) rsc.org |

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. researchgate.net Several studies have reported the synthesis and evaluation of piperazine derivatives as tyrosinase inhibitors.

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were found to be potent tyrosinase inhibitors, with IC₅₀ values in the range of 1.5–4.6 µM. researchgate.net These compounds were more potent than the reference compound kojic acid (IC₅₀ = 17.8 µM) and displayed a competitive mechanism of inhibition. researchgate.net Similarly, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone was identified as a competitive inhibitor with an IC₅₀ of 0.18 µM, approximately 100-fold more active than kojic acid. d-nb.info

Kinetic studies on nitrophenylpiperazine derivatives revealed a mixed-type inhibition of tyrosinase. nih.gov The most potent compound in this series, featuring an indole (B1671886) moiety, had an IC₅₀ of 72.55 µM. nih.gov Another study on newly synthesized piperazine derivatives identified compounds with a 1,2,4-triazole (B32235) nucleus as potent tyrosinase inhibitors, with IC₅₀ values around 30 µM and exhibiting mixed-type inhibition. researchgate.net

Table 4: Tyrosinase Inhibitory Activity and Mechanism of Piperazine Derivatives

| Compound Series | Most Potent Derivative IC₅₀ (µM) | Inhibition Mechanism | Reference (Kojic Acid IC₅₀, µM) |

|---|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | 1.5 | Competitive | 17.8 researchgate.net |

| [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds | 0.18 | Competitive | 17.76 d-nb.info |

| Nitrophenylpiperazine derivatives | 72.55 | Mixed | Not specified nih.gov |

| Piperazine derivatives with 1,2,4-triazole nucleus | 30.7 | Mixed | Not specified researchgate.net |

CYP51 Demethylase Inhibition

The enzyme 14α-demethylase, a member of the cytochrome P450 family (CYP51), is a critical component in the ergosterol biosynthesis pathway in fungi. nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death. nih.gov Consequently, CYP51 has become a primary target for the development of antifungal agents. nih.govnih.gov Azole antifungals, such as fluconazole and itraconazole, function by inhibiting CYP51. nih.govnih.gov

Research into novel antifungal agents has explored the potential of various heterocyclic compounds, including those containing a piperazine moiety. nih.govnih.gov The rationale for incorporating a piperazine ring into antifungal drug design often stems from its presence in successful drugs like itraconazole and posaconazole. nih.gov Studies have shown that novel triazole compounds featuring piperazine side chains have been designed and synthesized to target the active site of CYP51. nih.gov Furthermore, alkylated piperazine-azole hybrids have been demonstrated to disrupt the ergosterol biosynthetic pathway through the inhibition of the 14α-demethylase enzyme. nih.gov

While the core structure of this compound suggests a potential for interaction with biological targets, direct research specifically investigating the inhibitory activity of its derivatives on CYP51 demethylase is not extensively documented in the reviewed literature. However, the established precedent of piperazine-containing compounds exhibiting antifungal activity via CYP51 inhibition provides a strong rationale for future studies in this area. nih.govnih.gov The exploration of how modifications to the this compound scaffold could lead to potent and selective CYP51 inhibitors remains a promising avenue for the development of new antifungal therapies.

Antineoplastic and Cytotoxic Activity Studies

Derivatives of piperazine are a significant class of compounds that have been extensively investigated for their potential as antineoplastic and cytotoxic agents. researchgate.net The piperazine nucleus is considered a versatile scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to the discovery of compounds with potent anticancer activity. researchgate.net

A significant body of research has focused on evaluating the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potential for further development as anticancer drugs.

One area of investigation involves the synthesis of novel piperazine derivatives and screening them for their ability to inhibit the growth of various cancer cell lines. For instance, a series of novel piperazine derivatives demonstrated significant antihistamine, anti-inflammatory, and anticancer properties. nih.gov Specifically, compounds PD-1 and PD-2 effectively restrained the growth of HepG2 cells in a dose-dependent manner, with growth inhibition of up to 55.44% and 90.45%, respectively, at a concentration of 100 µg/mL. nih.gov

The following table summarizes the cytotoxic activity of selected piperazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PD-1 | HepG2 | - | nih.gov |

| PD-2 | HepG2 | - | nih.gov |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Beyond simply measuring cytotoxicity, understanding the underlying molecular mechanisms by which this compound derivatives exert their anticancer effects is paramount. Research in this area has focused on the ability of these compounds to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Studies have shown that certain piperazine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. For example, a novel imidazopyrimidine-based sulfonamide, compound 9b, which contains a piperazine moiety, has been shown to be effective against the A549 lung adenocarcinoma cell line. researchgate.net While the specific mechanisms for all derivatives are not fully elucidated, the induction of apoptosis is a common pathway for the anticancer activity of many chemotherapeutic agents.

Antimicrobial Activity Research

The piperazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. semanticscholar.orgacgpubs.orgresearchgate.net Its presence in various clinically used drugs highlights its importance in medicinal chemistry. wikipedia.org Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

The antibacterial potential of piperazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The structural versatility of the piperazine ring allows for modifications that can enhance antibacterial potency and spectrum.

Research has shown that synthesized substituted piperazine derivatives exhibit significant antibacterial properties. acgpubs.orgresearchgate.net For example, in one study, the antibacterial activity of newly synthesized piperazine compounds was tested against Staphylococcus aureus and Streptomyces epidermidis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). acgpubs.orgresearchgate.net Another study reported that a piperazine derivative, PD-2, displayed antimicrobial activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov However, in the same study, all four synthesized piperazine compounds showed strong resistance against the Gram-positive bacterium Staphylococcus aureus. nih.gov

The following table provides a summary of the antibacterial activity of selected piperazine derivatives.

| Compound | Bacterial Strain | Activity | Reference |

| PD-2 | Pseudomonas aeruginosa | Active | nih.gov |

| PD-1, PD-2, PD-3, PD-4 | Staphylococcus aureus | Resistant | nih.gov |

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal activity. Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern, necessitating the development of new and effective antifungal agents.

Several studies have reported the antifungal potential of piperazine derivatives. For instance, a series of synthesized piperazine derivatives were screened for their antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many compounds showing significant effects. acgpubs.orgresearchgate.net In a separate study, the piperazine derivative PD-2 demonstrated antifungal activity against Candida albicans. nih.gov The mechanism of action for some antifungal piperazine derivatives is believed to be the inhibition of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov

The table below summarizes the antifungal activity of a representative piperazine derivative.

| Compound | Fungal Strain | Activity | Reference |

| PD-2 | Candida albicans | Active | nih.gov |

Antimycobacterial Activity

Derivatives of the this compound scaffold have demonstrated notable potential as antimycobacterial agents. Research into N-arylpiperazines and related structures has yielded compounds with significant in vitro activity against various Mycobacterium species, including Mycobacterium tuberculosis.

One study focused on novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides. These compounds were screened against several mycobacterial strains. The most promising activity was observed against M. tuberculosis, with 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride exhibiting a minimum inhibitory concentration (MIC) of 8 μM. nih.govnih.gov Notably, these compounds showed low in vitro toxicity against a human monocytic leukemia THP-1 cell line, with LD50 values greater than 30 μM. nih.govnih.gov